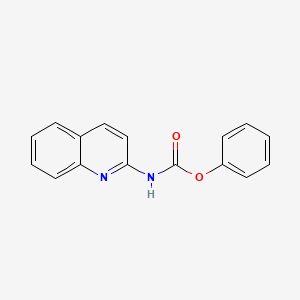

Phenyl quinolin-2-ylcarbamate

Description

Properties

Molecular Formula |

C16H12N2O2 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

phenyl N-quinolin-2-ylcarbamate |

InChI |

InChI=1S/C16H12N2O2/c19-16(20-13-7-2-1-3-8-13)18-15-11-10-12-6-4-5-9-14(12)17-15/h1-11H,(H,17,18,19) |

InChI Key |

SWEBRQOIZBFSEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares phenyl quinolin-2-ylcarbamate with its structural analogs, focusing on substituent effects, synthesis routes, and physicochemical properties.

Substituent Position on the Quinoline Ring

- 8-Quinolyl N-(2-Methoxyphenyl)carbamate (CAS 1086885-87-1): This compound differs in the quinoline substitution position (8-yl vs. 2-yl) and includes a methoxy group on the phenyl ring. The methoxy group improves solubility in polar solvents, as noted in its application in chemiluminescence detection methods .

- Quinolin-6-yl-2-methoxyphenyl-carbamate: Substitution at the 6-position introduces distinct electronic effects, altering the compound’s UV-Vis absorption profile. Such positional changes are critical in drug design, as they influence binding affinity to biological targets .

Substituents on the Phenyl Group

- Phenyl (2-Chloro-4-hydroxyphenyl)carbamate (CAS 796848-80-1) :

The chloro and hydroxyl groups on the phenyl ring enhance electrophilicity, making this compound more reactive in nucleophilic substitution reactions. The hydroxyl group also facilitates hydrogen bonding, which could improve stability in aqueous formulations .

Data Tables

Table 1: Key Structural Analogs of this compound

Table 2: Spectrophotometric Methods for Related Compounds

Research Findings and Implications

- Synthetic Routes: Carbamates are typically synthesized via condensation of quinoline carbonyl chlorides with amines or carbamide, as demonstrated in early studies . Modifications in reaction media (e.g., alkaline vs. acidic) significantly impact yield and purity.

- Analytical Methods: Spectrophotometric techniques (e.g., azo dye coupling at 510 nm) are reliable for quantifying phenyl derivatives, though this compound may require HPLC or mass spectrometry due to structural complexity .

- Stability Trends : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance stability against hydrolysis, whereas electron-donating groups (e.g., -OCH₃) improve solubility .

Q & A

Q. What synthetic methodologies are recommended for preparing phenyl quinolin-2-ylcarbamate, and how can reaction conditions be optimized?

this compound can be synthesized via carbamate-forming reactions, often using aryl isocyanates or chloroformates with quinolin-2-ol derivatives. For example, analogous methods involve coupling aromatic aldehydes with amines under mild conditions (e.g., DMF/sulfur systems) to form heterocyclic carbamates . Optimization strategies include:

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via H and C chemical shifts, particularly for carbamate and quinoline moieties .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) and resolve impurities using reverse-phase columns .

- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, lipophilicity)?

Discrepancies often arise from impurities or methodological variations. To address this:

- Purity Verification : Use GC or HPLC (as in histamine analysis ) to detect trace impurities (e.g., arsenic, lead) that alter solubility .

- Standardized Protocols : Adopt consistent solvents (e.g., 90% ethanol for dissolution tests) and temperature controls .

- Computational Modeling : Predict logP values via Quantitative Structure-Property Relationship (QSPR) models and cross-validate with experimental HPLC-derived lipophilicity indices .

Q. What experimental designs are suitable for evaluating this compound’s bioactivity in pharmacological studies?

- In Vitro Assays : Use enzyme inhibition screens (e.g., acetylcholinesterase for neurodegenerative applications) with IC determination .

- Dose-Response Studies : Apply nonlinear regression to model efficacy and toxicity thresholds.

- Control Groups : Include structurally related compounds (e.g., fluoroquinolone derivatives ) to isolate carbamate-specific effects.

Q. How should researchers address ecological toxicity data gaps for this compound?

- Preliminary Assessments : Conduct acute toxicity assays using Daphnia magna or algal models, referencing protocols for aquatic hazard classification .

- Read-Across Strategies : Use data from structurally similar carbamates (e.g., phenyl alkyl carbamates ) to estimate biodegradation and bioaccumulation potential.

- Long-Term Studies : Monitor soil mobility and microbial degradation in simulated environments .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing pharmacological or synthetic data?

- Multivariate Analysis : Apply Central Composite Design (CCD) to optimize reaction parameters, as demonstrated in histamine quantification studies .

- ANOVA : Compare bioactivity outcomes across experimental groups (e.g., antitumor efficacy in cell lines ).

- Regression Models : Corrogate lipophilicity (logP) with membrane permeability for structure-activity relationship (SAR) insights .

Q. How can researchers mitigate risks during this compound synthesis?

- Safety Protocols : Use fume hoods and personal protective equipment (PPE), adhering to hazard guidelines for skin/eye irritation and aquatic toxicity .

- Waste Management : Follow IMDG codes (e.g., UN 3082) for disposal of toxic byproducts .

- Stability Testing : Store compounds at -20°C in airtight containers to prevent degradation .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in this compound research?

- Detailed Reporting : Document synthesis conditions (e.g., catalyst ratios, solvent grades) as in benzimidazole studies .

- Reference Standards : Use certified materials (e.g., ≥98% purity ) for calibration.

- Interlaboratory Validation : Share datasets via repositories (e.g., NIST Chemistry WebBook ) to enable cross-validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.